molecular formula C11H10O B095456 3-Methyl-2-naphthol CAS No. 17324-04-8

3-Methyl-2-naphthol

Cat. No. B095456
CAS RN: 17324-04-8
M. Wt: 158.2 g/mol
InChI Key: MYRXDLASSYFCAC-UHFFFAOYSA-N
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Description

3-Methyl-2-naphthol is a chemical compound that is a derivative of naphthol, specifically a methylated form of 2-naphthol. While the provided papers do not directly discuss 3-Methyl-2-naphthol, they do provide insights into the chemistry of related naphthol compounds and their derivatives. These studies explore various synthetic methods, molecular structures, chemical reactions, and physical and chemical properties of naphthol derivatives, which can be informative for understanding the characteristics of 3-Methyl-2-naphthol.

Synthesis Analysis

The synthesis of naphthol derivatives is a topic of interest in several studies. For instance, a novel iodine-promoted oxidative cross-coupling/annulation method has been developed to construct new quaternary carbon centers within 3(2H)-furanones using 2-naphthols and methyl ketones . Another study reports the electrochemical synthesis of 1-naphthols through intermolecular annulation of alkynes with 1,3-dicarbonyl compounds, which eliminates the need for oxidants and transition-metal catalysts . Additionally, various catalysts have been employed for the synthesis of 1-(benzothiazolylamino)methyl-2-naphthol derivatives, including a new hybrid catalyst , multi-SO3H functionalized ionic liquid , magnetic nanoparticles , and a Brønsted acidic ionic liquid . These methods emphasize operational simplicity, high yields, and environmentally friendly procedures.

Molecular Structure Analysis

The molecular structure of naphthol derivatives has been characterized using various techniques. For example, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was characterized by XRD, FT-IR, UV–Vis, and NMR, and theoretical calculations were performed using density functional theory (DFT) to obtain detailed information about the compound's chemical activities and properties . Other studies have confirmed the structures of synthesized naphthol derivatives through elemental analysis, IR, NMR, and mass spectral analysis .

Chemical Reactions Analysis

The chemical reactions involving naphthol derivatives are diverse and include condensation reactions to form various substituted naphthols. For instance, a three-component condensation reaction has been used to synthesize 1-(benzothiazolylamino)methyl-2-naphthol derivatives . Additionally, reactions under microwave irradiation have been employed to synthesize complex naphthol derivatives, such as methyl 2-amino-4-(2,6-difluorophenyl)-4H-naphtho[1,2-b]chromene-3-carboxylate and its 3-fluorophenyl analog .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthol derivatives are influenced by their molecular structures. Theoretical calculations provide insights into electrophilic and nucleophilic nature, as well as non-linear optical behaviors, such as dipole moment and hyperpolarizability . The crystal structures of some derivatives reveal specific conformations and intermolecular interactions that contribute to the stability of the compounds .

Scientific Research Applications

  • Methylation of 2-Naphthol Using Dimethyl Carbonate : This study focuses on the methylation of 2-naphthol, which is related to 3-Methyl-2-naphthol. It investigates using dimethyl carbonate for methylation under continuous-flow gas-phase conditions, highlighting its applications in green chemistry due to high conversion rates and low waste production (Tundo, Rosamilia, & Aricò, 2010).

  • Demonstration of Tissue Oxidase : Complex naphthols, which include derivatives like 3-Methyl-2-naphthol, are used as reagents for demonstrating tissue oxidase. This study underlines their application in histochemistry, particularly in the context of enzyme activity localization (Burstone, 1959).

  • Synthesis of 1-(Benzothiazolylamino)methyl-2-naphthols : This research presents a method for synthesizing 1-(benzothiazolylamino)methyl-2-naphthols using a Brønsted acidic ionic liquid. It shows the utility of 3-Methyl-2-naphthol in facilitating condensation reactions with various aldehydes, leading to high yields under simple and eco-friendly conditions (Shaterian & Hosseinian, 2015).

  • Enantioselective Addition of Diethylzinc to Aryl Aldehydes : Optically active aminonaphthols, including derivatives of 3-Methyl-2-naphthol, have been shown to catalyze the enantioselective ethylation of aryl aldehydes. This study highlights its application in producing secondary alcohols with high enantioselectivity (Liu et al., 2001).

  • Pharmacological Evaluation of 2-Naphthyloxy Derivatives : Research on 2-naphthyloxy derivatives of N,N-substituted acetamides, which includes 3-Methyl-2-naphthol, demonstrates significant antiamnesic activity. This shows its potential application in neuropsychopharmacology (Piplani et al., 2004).

Safety And Hazards

The safety data sheet for “3-Methyl-2-naphthol” indicates that it is for R&D use only and not for medicinal, household, or other use .

Future Directions

Future directions for “3-Methyl-2-naphthol” include its potential use in the synthesis of a naphthoate ester, which can act like a dopamine D4 antagonist . Additionally, a Brønsted acid-catalyzed domino ring-opening cyclization transformation of donor-acceptor (D-A) cyclopropanes and 2-naphthols has been developed, providing a novel and efficient access to the naphthalene-fused cyclopentanes .

properties

IUPAC Name

3-methylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRXDLASSYFCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169557
Record name 3-Methyl-2-naphthol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-naphthol

CAS RN

17324-04-8
Record name 3-Methyl-2-naphthol
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Record name 3-Methyl-2-naphthol
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Record name 3-Methyl-2-naphthol
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Record name 3-methyl-2-naphthol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions phthiocol as a "non-innocent ligand." What does this mean in the context of its interaction with metals, and how does it relate to its observed anticancer activity?

A1: In chemistry, a "non-innocent ligand" refers to a molecule that can participate in electron transfer reactions with the metal ion it binds to. Phthiocol, as highlighted in the research [], can act as a monodentate, bidentate, or tridentate ligand, meaning it can bind to metal ions through one, two, or three sites, respectively. This versatility in binding modes, coupled with its redox-active nature, means that phthiocol can significantly influence the chemical properties and reactivity of the resulting metal complexes.

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